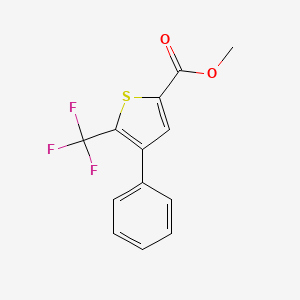

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

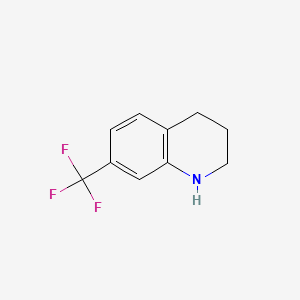

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, commonly referred to as Methyl 4-Phenyl-5-TFMTC, is a fluorinated thiophene carboxylate compound that has recently been studied for its potential applications in various scientific fields. This compound is of particular interest due to its unique chemical structure, which contains a trifluoromethyl group attached to a thiophene ring. The trifluoromethyl group increases the compound's solubility in organic solvents, making it an attractive option for use in various scientific applications.

Scientific Research Applications

Organic Synthesis

“Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate” serves as a valuable building block in organic synthesis . Its distinctive chemical structure, incorporating a trifluoromethyl group linked to a thiophene ring, contributes to enhanced solubility in organic solvents . This makes it a useful component for crafting more intricate molecules .

Material Science

In the field of material science, this compound acts as a precursor for synthesizing polymers and other advanced materials . Its unique properties have led to its exploration in this field .

Agrochemical Industry

Trifluoromethylpyridines, a group of compounds to which “Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate” belongs, have found significant use in the agrochemical industry . They are used in the protection of crops from pests .

Pharmaceutical Industry

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Central Inflammation Regulation

It has been suggested that this compound can play an important role in the regulation of central inflammation . It can also be used to control the brain inflammation process .

Photochromic Diarylethene Synthesis

“Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate” has been used in the synthesis of a new unsymmetrical photochromic diarylethene . This compound has been investigated for its photochromic reactivity and fluorescence .

properties

IUPAC Name |

methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2S/c1-18-12(17)10-7-9(8-5-3-2-4-6-8)11(19-10)13(14,15)16/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMSDMSSVFMCKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381796 |

Source

|

| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

CAS RN |

237385-98-7 |

Source

|

| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)